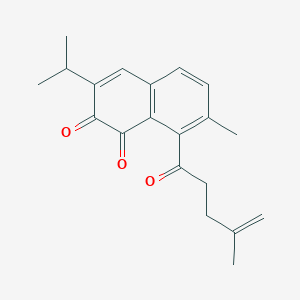

1-Ketoaethiopinone

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-8-(4-methylpent-4-enoyl)-3-propan-2-ylnaphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-11(2)6-9-16(21)17-13(5)7-8-14-10-15(12(3)4)19(22)20(23)18(14)17/h7-8,10,12H,1,6,9H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFJRHHNMGXMEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)C(=O)CCC(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-Ketoaethiopinone: A Technical Overview of a Promising Abietane Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ketoaethiopinone, a naturally occurring abietane diterpenoid with the chemical formula C20H22O3 and CAS number 105062-36-0, has garnered interest within the scientific community. As a member of the extensive family of abietane diterpenoids, it is characterized by a tricyclic carbon skeleton. This document aims to provide a comprehensive technical guide on the synthesis of this compound. However, a thorough review of the current scientific literature reveals a significant gap: a complete, step-by-step total synthesis of this compound has not yet been published.

While the direct synthesis pathway remains elusive, this guide will delve into the known information surrounding this compound, including its natural sources and biosynthetic context. Furthermore, by examining the synthesis of structurally related abietane diterpenoids, we can infer potential synthetic strategies that could be adapted for the future synthesis of this compound.

Natural Occurrence and Biosynthesis

This compound is a secondary metabolite found in plants of the Salvia genus, particularly in the roots of Salvia aethiopis. The biosynthesis of abietane diterpenoids in plants is a complex enzymatic process. The general biosynthetic pathway for abietane diterpenes originates from the plastidial methylerythritol phosphate (MEP) pathway.

A proposed biosynthetic pathway leading to abietane diterpenes is outlined below. This pathway illustrates the formation of the core abietane skeleton, from which a variety of functionalized derivatives, potentially including this compound, are produced through subsequent enzymatic modifications.

Caption: Proposed biosynthetic pathway of abietane diterpenoids.

Strategies Toward the Chemical Synthesis of Abietane Diterpenoids

Although a specific synthesis for this compound is not available, the chemical literature provides numerous examples of the total synthesis of other complex abietane diterpenoids. These syntheses often employ sophisticated strategies to construct the tricyclic core and introduce the desired functional groups with correct stereochemistry. Key synthetic approaches that could be relevant for the synthesis of this compound include:

-

Intramolecular Friedel-Crafts Acylation: This reaction is a powerful tool for the formation of the C-ring of the abietane skeleton. For instance, the synthesis of agastaquinone, a diterpenoid quinone, utilized an intramolecular Friedel-Crafts acylation as a pivotal step to construct the tricyclic phenol core.

-

Diels-Alder Cycloaddition: This pericyclic reaction can be employed to build the carbocyclic framework of diterpenoids.

-

Polyene Cyclization: The acid-catalyzed cyclization of a linear polyene precursor can lead to the formation of the tricyclic abietane system.

-

Functional Group Interconversions: Once the core structure is established, a series of functional group manipulations, including oxidations, reductions, and substitutions, would be necessary to install the specific functionalities of this compound, such as the C-1 ketone.

The logical workflow for designing a potential total synthesis of this compound would likely involve a retrosynthetic analysis to identify key bond disconnections and strategic intermediates.

Caption: General retrosynthetic logic for abietane diterpenoid synthesis.

Quantitative Data and Experimental Protocols

Due to the absence of a published total synthesis of this compound, there is no quantitative data such as reaction yields, spectroscopic data for synthetic intermediates, or detailed experimental protocols to report at this time. The scientific community awaits a pioneering publication in this area to provide this crucial information.

Conclusion and Future Outlook

This compound remains an intriguing target for total synthesis. The development of a robust and efficient synthetic route would not only provide access to this specific molecule for further biological evaluation but also contribute to the broader field of natural product synthesis. Future research efforts in this area will likely focus on the application of modern synthetic methodologies to tackle the challenges associated with the construction of its densely functionalized abietane core. The elucidation of its complete biosynthetic pathway in Salvia species could also provide valuable insights for a biomimetic synthetic approach. For researchers, scientists, and drug development professionals, the synthesis of this compound represents an open and compelling challenge with the potential for significant scientific reward.

An In-depth Technical Guide to the Physicochemical Properties of 1-Ketoaethiopinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ketoaethiopinone, a molecule of interest within the scientific community, presents a unique profile of physicochemical properties that are foundational to its potential applications in research and drug development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its molecular structure, weight, and predicted properties such as boiling point and density. Due to the limited availability of experimentally derived data in publicly accessible literature, this guide also outlines detailed, standard experimental protocols for the determination of key physicochemical parameters, including melting point, solubility, and pKa. These methodologies are presented to facilitate further investigation and characterization of this compound.

Physicochemical Properties of this compound

The known and predicted physicochemical data for this compound (CAS No: 105062-36-0) are summarized in the table below. It is important to note that while some fundamental properties have been established, several others, such as the melting point and pKa, have not been reported in the available literature. The provided boiling point and density are predicted values and should be considered as such until experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₃ | [1] |

| Molecular Weight | 310.4 g/mol | [1] |

| CAS Number | 105062-36-0 | [1] |

| Predicted Boiling Point | 467.6 ± 45.0 °C | [2] |

| Predicted Density | 1.103 ± 0.06 g/cm³ | [2] |

| Solubility (Qualitative) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |

| Melting Point | Not available in cited literature. | |

| pKa | Not available in cited literature. |

Experimental Protocols for Physicochemical Characterization

To address the existing data gaps and to provide a framework for the empirical determination of the physicochemical properties of this compound, the following standard experimental protocols are detailed.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this purpose.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the approximate melting point is approached.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures constitutes the melting point range.

References

A Comprehensive Technical Guide on the Discovery, Isolation, and Biological Activity of Aethiopinone and its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides an in-depth overview of aethiopinone, a bioactive orthoquinone diterpene, and its related compound, 1-oxoaethiopinone. It details the initial discovery, outlines a comprehensive protocol for its isolation from the roots of Salvia aethiopis, presents its physicochemical properties, and summarizes its known biological activities through structured data tables. Furthermore, this guide illustrates the primary signaling pathway associated with its anti-inflammatory effects and discusses its potential as a therapeutic agent.

Introduction and Discovery

Aethiopinone is a naturally occurring diterpenoid first isolated from the roots of Salvia aethiopis L. (Mediterranean sage), a plant recognized in traditional medicine. The initial discovery and characterization of aethiopinone were achieved through bioassay-guided fractionation of root extracts. Acetone extracts of the dried roots were found to furnish aethiopinone, identified as a new orthoquinone diterpene, at a yield of approximately 0.15%. This compound has since been the subject of research due to its significant biological activities, including antibacterial, cytotoxic, and anti-inflammatory properties. A related compound, 1-oxoaethiopinone, has also been identified, suggesting a class of bioactive molecules within this plant species.

Physicochemical Properties

Aethiopinone is characterized by its distinct chemical structure and properties, which are foundational to its biological function and isolation.

| Property | Data |

| Compound Name | Aethiopinone |

| Synonyms | 7-methyl-8-(4-methylpent-4-enyl)-3-propan-2-ylnaphthalene-1,2-dione |

| Molecular Formula | C₂₀H₂₄O₂ |

| Molecular Weight | 296.4 g/mol |

| CAS Number | 79491-58-0 |

| Chemical Class | Orthoquinone Diterpene |

| Natural Source | Roots of Salvia aethiopis L. |

| Appearance | (Not specified in literature) |

| Solubility | Soluble in organic solvents like acetone, ethanol, and methanol. |

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the extraction and purification of aethiopinone from its natural source.

-

Collection: Collect the roots of mature Salvia aethiopis plants, preferably during a season of high metabolic activity.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Preparation: Thoroughly wash the collected roots with water to remove soil and debris. Air-dry the roots in a shaded, well-ventilated area until they are brittle.

-

Grinding: Grind the dried roots into a coarse powder using a mechanical grinder to increase the surface area for extraction.

-

Solvent Maceration: Submerge the powdered root material in acetone (or 99% ethanol) at a solid-to-solvent ratio of 1:8 (w/v).

-

Agitation: Place the mixture on an orbital shaker and agitate at approximately 110 rpm for 72 hours at room temperature. This ensures exhaustive extraction of the secondary metabolites.

-

Filtration: After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40°C. This will yield a crude acetone/ethanol extract.

-

Initial Fractionation: The crude extract is subjected to silica gel column chromatography.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

-

Bioactivity Screening: Collect fractions and screen them for the desired biological activity (e.g., antibacterial or cytotoxic).

-

Further Purification: Pool the active fractions and subject them to further purification steps. This may involve repeated column chromatography, gel permeation chromatography, or preparative High-Performance Liquid Chromatography (HPLC).

-

Reverse-Phase HPLC: A C18 column with a mobile phase gradient of methanol and water is often effective for separating diterpenoids.

-

-

Crystallization: The purified aethiopinone can be crystallized from a suitable solvent system to obtain a high-purity compound.

The structure of the isolated compound should be confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Biological Activity and Quantitative Data

Aethiopinone has demonstrated a range of biological activities, making it a compound of interest for drug development.

The minimum inhibitory concentration (MIC) is a key indicator of antibacterial potency.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus epidermidis | 2.44 | [1][2][3] |

| Bacillus subtilis | 1.22 | [1][2][3] |

| Staphylococcus aureus | Active | [1][2][3] |

| Micrococcus luteus | Active | [1][2][3] |

| Bordetella bronchiseptica | Active | [1][2][3] |

The half-maximal effective concentration (ED₅₀) or inhibitory concentration (IC₅₀) measures cytotoxicity against cancer cell lines.

| Cell Line | Assay | IC₅₀ / ED₅₀ (µg/mL) | Reference |

| KB Human Carcinoma Cells | - | ED₅₀ = 0.62 | [1][2][3] |

| Hep G2 (Hepatocellular Carcinoma) | MTT | IC₅₀ = 353.8 ± 21.8 | [4] |

| A549 (Lung Carcinoma) | MTT | Active | [4] |

| PC-3 (Prostate Carcinoma) | MTT | Active | [4] |

| H-460 (Non-small cell lung cancer) 48h | - | IC₅₀ = 56.19 | [5] |

Aethiopinone's anti-inflammatory effect is highlighted by its potent inhibition of the 5-lipoxygenase enzyme.

| Target Enzyme | Assay | IC₅₀ (µM) | Reference |

| 5-Lipoxygenase (5-LO) | Human Neutrophils | 0.11 | [6][7] |

Signaling Pathways and Mechanisms of Action

The primary anti-inflammatory mechanism of aethiopinone has been identified as the inhibition of the 5-lipoxygenase (5-LO) pathway.[6][7] This pathway is crucial for the synthesis of leukotrienes, which are potent lipid mediators of inflammation.

Caption: Bioassay-guided isolation workflow for Aethiopinone.

Caption: Aethiopinone inhibits the 5-LO inflammatory pathway.

Conclusion and Future Directions

Aethiopinone, a diterpene orthoquinone from Salvia aethiopis, exhibits a compelling profile of biological activities, including potent antibacterial, cytotoxic, and anti-inflammatory effects. Its well-defined mechanism of action as a 5-lipoxygenase inhibitor provides a strong basis for its therapeutic potential in inflammatory diseases. The detailed isolation protocol provided herein offers a reproducible method for obtaining this compound for further research. Future studies should focus on the in vivo efficacy and safety of aethiopinone, exploring its potential as a lead compound in drug discovery programs. Additionally, the synthesis of analogs and derivatives could lead to compounds with enhanced potency and improved pharmacokinetic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. AETHIOPINONE, AN ANTIBACTERIAL AND CYTOTOXIC AGENT FROM SALVIA AETHIOPIS ROOTS | Semantic Scholar [semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Phytochemical Profile, Antioxidant Capacity and Anticancer Potential of Water Extracts from In Vitro Cultivated Salvia aethiopis [mdpi.com]

- 5. Pharmacological Potential and Bioactive Components of Wild Anatolian Sage ( Salvia aethiopis L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of 5-lipoxygenase activity by the natural anti-inflammatory compound aethiopinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Synthesis of 1-Ketoaethiopinone: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of 1-Ketoaethiopinone, a rearranged abietane diterpenoid of interest for its potential biological activities. Notably, a complete, peer-reviewed chemical synthesis of this compound has not been reported in the scientific literature to date. The primary route for obtaining this compound remains its isolation from natural sources, specifically from various Salvia species. However, significant progress has been made in understanding its biosynthesis, and plausible synthetic strategies can be proposed based on the synthesis of structurally related compounds.

This document will first detail the known biosynthetic pathway of this compound, followed by a proposed hypothetical chemical synthesis route. Experimental protocols for key transformations in the synthesis of related abietane quinones are also provided to inform future research efforts.

Biosynthesis of this compound

This compound, also known as 1-oxoaethiopinone, is a naturally occurring abietane diterpenoid found in the roots of several Salvia species.[1] Its production in plants is part of the broader terpenoid biosynthesis pathway. The biosynthesis of abietane diterpenes originates from the methylerythritol phosphate (MEP) pathway, which provides the precursor geranylgeranyl pyrophosphate (GGPP).[1]

The key steps in the biosynthesis of the abietane core, leading to precursors of this compound, are outlined below.

Biosynthetic Pathway Overview

The biosynthesis of abietane diterpenes, including the precursors to this compound, commences with the cyclization of GGPP. This process is catalyzed by diterpene synthases. While the exact enzymatic steps leading to this compound have not been fully elucidated, the general pathway to related abietane diterpenoids in Salvia has been proposed.[2]

Caption: Biosynthetic pathway of abietane diterpene precursors in Salvia species.

Key Enzymes and Intermediates

| Intermediate | Enzyme(s) | Description |

| Geranylgeranyl Pyrophosphate (GGPP) | MEP pathway enzymes | The universal precursor for diterpenoid biosynthesis. |

| (+)-Copalyl Diphosphate | Diterpene Synthase (Class II) | Product of the initial cyclization of GGPP. |

| Miltiradiene | Diterpene Synthase (Class I) | A key intermediate in the formation of the abietane skeleton. |

| Abietatriene | Oxidases | Formed by the oxidation of Miltiradiene. |

| Ferruginol | Cytochrome P450 monooxygenases | A hydroxylated abietane, a common precursor for various bioactive diterpenoids. |

| Aethiopinone | Oxidoreductases | A quinone-type abietane diterpenoid. |

| This compound | Oxidoreductases | Formed by the oxidation of Aethiopinone. |

Hypothetical Chemical Synthesis of this compound

Due to the absence of a published total synthesis of this compound, a theoretical yield cannot be calculated. However, a plausible synthetic route can be proposed based on established methods for the synthesis of structurally similar abietane quinones. A potential strategy would involve the construction of the tricyclic abietane core followed by late-stage oxidations and rearrangements to install the desired functionality.

A plausible starting material for a semi-synthetic approach could be a more readily available abietane diterpenoid, such as dehydroabietic acid or ferruginol. The synthesis of related rearranged abietane diterpenes has been achieved from ferruginol.[3]

Proposed Synthetic Workflow

The following diagram illustrates a hypothetical multi-step synthesis of this compound from a common abietane precursor.

Caption: A hypothetical synthetic workflow for this compound.

Key Experimental Protocols from Related Syntheses

While specific protocols for this compound are unavailable, the following methodologies for the synthesis of related abietane quinones provide a foundation for future synthetic efforts.

Protocol 1: Oxidation of Ferruginol to an ortho-Quinone [3]

This procedure describes the oxidation of an aromatic abietane to an ortho-quinone, a key transformation in the synthesis of many bioactive diterpenoids.

-

Reactants: Ferruginol, (PhSeO)₂O

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Procedure: To a solution of ferruginol in CH₂Cl₂ at room temperature is added (PhSeO)₂O. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the crude product is purified by column chromatography.

-

Yield: (Not reported for this specific substrate, but this method is effective for similar transformations).

Protocol 2: Lewis Acid-Mediated Rearrangement [3]

This protocol outlines a rearrangement of an ortho-quinone derivative, a crucial step to obtain the rearranged abietane skeleton.

-

Reactant: Abietane ortho-quinone derivative

-

Reagents: Scandium(III) triflate (Sc(OTf)₃), Acetic anhydride (Ac₂O)

-

Solvent: Not specified, likely an aprotic solvent.

-

Procedure: The ortho-quinone derivative is treated with Sc(OTf)₃ in the presence of Ac₂O. The reaction is stirred at a specified temperature until completion. Workup and purification by chromatography afford the rearranged product.

-

Yield: (Dependent on the specific substrate).

Protocol 3: Reduction of an ortho-Quinone to a Catechol [4]

This method can be used to generate catechols, which can be precursors for further functionalization.

-

Reactant: Abietane ortho-quinone

-

Reagent: Sodium dithionite (Na₂S₂O₄)

-

Solvent System: Diethyl ether and water

-

Procedure: A solution of the quinone in diethyl ether is stirred vigorously with an aqueous solution of sodium dithionite until the color of the organic phase changes from brown-greenish to yellowish. The organic layer is then separated, washed, dried, and concentrated to yield the catechol.

-

Yield: (Reported as quantitative for a similar substrate).

Quantitative Data and Theoretical Yield

As there is no established and reproduced chemical synthesis of this compound, it is not possible to provide a table of quantitative data on reaction yields or to calculate a theoretical yield. The yield of this compound from natural sources is generally low and variable depending on the plant species, growing conditions, and extraction methods.

Conclusion

The synthesis of this compound presents a significant challenge for synthetic chemists. While its biosynthesis provides a template, the development of a scalable and efficient chemical synthesis is a critical step for enabling further pharmacological studies and potential drug development. The proposed hypothetical synthesis and the provided experimental protocols for related compounds offer a starting point for researchers aiming to tackle this synthetic challenge. Future work should focus on the development of a robust route to the rearranged abietane core and the regioselective installation of the ketone functionality at the C1 position.

References

- 1. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]

- 2. Identification of Abietane-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Bioactive Tanshinones and Carnosol Analogues against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 1-Ketoaethiopinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-Ketoaethiopinone, a naturally occurring diterpenoid. This document details the isolation of the compound from its natural source, the spectroscopic techniques employed for structure determination, and an analysis of its chemical features.

Introduction

This compound is an abietane diterpenoid that has been isolated from the roots of Salvia argentea.[1] Diterpenoids from Salvia species are known for their diverse biological activities, making them of significant interest to the pharmaceutical and scientific communities. The structural elucidation of these complex natural products is a critical step in understanding their chemical properties and potential therapeutic applications. This guide will walk through the process of determining the structure of this compound, from initial isolation to final spectroscopic confirmation.

Isolation of this compound

The isolation of this compound from its natural source, Salvia argentea, involves a series of extraction and chromatographic steps. The general workflow for isolating diterpenoids from plant material is outlined below.

Caption: General workflow for the isolation of this compound.

Experimental Protocol: Isolation

-

Plant Material Preparation: The roots of Salvia argentea are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered root material is subjected to extraction with a suitable organic solvent, such as hexane or acetone, at room temperature for an extended period. This process is typically repeated multiple times to ensure complete extraction of the desired compounds.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Fractionation: The crude extract is then subjected to column chromatography over silica gel. A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute the different components of the extract.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled.

-

Final Purification: The pooled fractions containing this compound are further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation via Spectroscopic Methods

The structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Infrared (IR) spectroscopy provides information about the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

| Parameter | Value |

| Molecular Formula | C₂₀H₂₂O₃ |

| Molecular Weight | 310.4 g/mol |

| High-Resolution MS (HRMS) | m/z [M]+ found: 310.1569 (calcd. for C₂₀H₂₂O₃, 310.1569) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2950 | C-H stretching (aliphatic) |

| ~1710 | C=O stretching (ketone) |

| ~1660 | C=O stretching (conjugated ketone/quinone) |

| ~1600 | C=C stretching (aromatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR, along with 2D NMR techniques, are employed. Based on the structure of the related compound aethiopinone, the following are representative NMR data for this compound.

¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) | Carbon Type |

| 1 | ~200.0 | C=O |

| 2 | ~125.0 | CH |

| 3 | ~145.0 | C |

| 4 | ~35.0 | CH₂ |

| 5 | ~50.0 | CH |

| 6 | ~20.0 | CH₂ |

| 7 | ~30.0 | CH₂ |

| 8 | ~140.0 | C |

| 9 | ~120.0 | C |

| 10 | ~40.0 | C |

| 11 | ~180.0 | C=O |

| 12 | ~150.0 | C |

| 13 | ~130.0 | C |

| 14 | ~185.0 | C=O |

| 15 | ~25.0 | CH |

| 16 | ~22.0 | CH₃ |

| 17 | ~22.0 | CH₃ |

| 18 | ~33.0 | CH₃ |

| 19 | ~21.0 | CH₃ |

| 20 | ~18.0 | CH₃ |

¹H NMR Spectroscopic Data

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~6.5 | s | - |

| H-6 | ~2.8, 2.6 | m | - |

| H-7 | ~1.8, 1.6 | m | - |

| H-15 | ~3.2 | sept | 7.0 |

| H₃-16, H₃-17 | ~1.2 | d | 7.0 |

| H₃-18 | ~1.3 | s | - |

| H₃-19 | ~1.1 | s | - |

| H₃-20 | ~1.0 | s | - |

2D NMR Spectroscopy

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure.

Caption: Logical flow of spectroscopic data interpretation.

Signaling Pathways and Biological Activity

While the specific signaling pathways modulated by this compound are not yet fully elucidated, related abietane diterpenoids from Salvia species have been reported to exhibit a range of biological activities, including antibacterial and cytotoxic effects. A hypothetical signaling pathway that could be investigated for this compound is the modulation of inflammatory responses.

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combination of modern isolation techniques and powerful spectroscopic methods. The detailed structural information obtained is fundamental for further research into its biological activities and potential as a lead compound in drug discovery. This guide provides a foundational understanding of the methodologies and data interpretation involved in this process, serving as a valuable resource for researchers in the field of natural product chemistry.

References

Potential Therapeutic Targets of 1-Ketoaethiopinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ketoaethiopinone, a naturally occurring diterpenoid quinone isolated from the roots of Salvia species, has demonstrated a range of biological activities, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, with a focus on its anti-inflammatory, antibacterial, antidiabetic, and antioxidant properties. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to facilitate further research and drug discovery efforts.

Introduction

This compound, also referred to as aethiopinone, is a bioactive secondary metabolite found in plants of the Salvia genus, notably Salvia argentea and Salvia aethiopis.[1] Its unique chemical structure, featuring a diterpenoid backbone fused to a quinone moiety, underpins its diverse pharmacological effects. Preclinical studies have highlighted its potential as an anti-inflammatory, antibacterial, antidiabetic, and antioxidant agent.[1] This guide aims to consolidate the current understanding of the molecular targets and mechanisms of action of this compound to support its exploration as a lead compound in drug development programs.

Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound stems from its interaction with specific molecular targets, leading to the modulation of key cellular pathways. The following sections detail the identified targets and proposed mechanisms for its primary biological activities.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are the most well-characterized. The primary molecular target identified is 5-lipoxygenase (5-LO) , a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.

-

Mechanism of Action: this compound acts as a direct inhibitor of 5-LO, thereby blocking the conversion of arachidonic acid to leukotrienes, such as leukotriene B4 (LTB4).[2] This inhibition of leukotriene production leads to a reduction in inflammation, as evidenced by decreased leukocyte accumulation in in vivo models.[2]

Antibacterial Activity

This compound has shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

-

Mechanism of Action: The antibacterial mechanism of this compound is attributed to its ability to disrupt the bacterial cell membrane. It is proposed to alter the cell surface hydrophobicity and permeability of the cell wall and membrane, leading to a loss of cellular integrity and subsequent bacterial cell death.

Antidiabetic Activity

The potential antidiabetic effect of this compound is linked to the inhibition of carbohydrate-metabolizing enzymes.

-

Potential Target: α-amylase is a key enzyme responsible for the breakdown of complex carbohydrates into simpler sugars. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. While studies on the hexane extract of Salvia argentea roots, which contains aethiopinone as a major component, have shown α-amylase inhibitory activity, specific quantitative data for the isolated compound is not yet available.[1]

Antioxidant Activity

Aethiopinone has been reported to possess antioxidant properties, which likely contribute to its overall therapeutic potential.[1]

-

Mechanism of Action: The precise mechanism of antioxidant action has not been fully elucidated. However, it is likely that this compound acts as a free radical scavenger, donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The quinone moiety in its structure may play a crucial role in this activity through redox cycling.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound.

| Biological Activity | Target/Assay | Test System | Result (IC50) | Reference |

| Anti-inflammatory | 5-Lipoxygenase (5-LO) | Human Neutrophils | 0.11 µM | [2] |

| Antidiabetic | α-Amylase | In vitro | Data not available | - |

| Antioxidant | DPPH Radical Scavenging | In vitro | Data not available | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments related to the therapeutic targets of this compound.

5-Lipoxygenase (5-LO) Inhibition Assay

This protocol describes the determination of the inhibitory activity of this compound against 5-LO from human neutrophils.

Materials:

-

Human neutrophils

-

This compound

-

Arachidonic acid (substrate)

-

Phosphate-buffered saline (PBS)

-

Calcium ionophore A23187

-

Enzyme-linked immunosorbent assay (ELISA) kit for Leukotriene B4 (LTB4)

Procedure:

-

Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

-

Resuspend the neutrophils in PBS.

-

Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

-

Initiate the reaction by adding calcium ionophore A23187 and arachidonic acid.

-

Incubate for 10 minutes at 37°C.

-

Terminate the reaction by adding a suitable stop solution and placing the samples on ice.

-

Centrifuge the samples to pellet the cells and collect the supernatant.

-

Quantify the amount of LTB4 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus)

-

This compound

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate.

-

Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include positive (bacteria in MHB without inhibitor) and negative (MHB only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Optionally, measure the absorbance at 600 nm using a microplate reader to confirm the visual assessment.

α-Amylase Inhibition Assay

This protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on α-amylase activity.

Materials:

-

Porcine pancreatic α-amylase

-

This compound

-

Starch solution (1% w/v)

-

Phosphate buffer (pH 6.9)

-

Dinitrosalicylic acid (DNS) reagent

-

Acarbose (positive control)

Procedure:

-

Prepare solutions of this compound at various concentrations in phosphate buffer.

-

Pre-incubate the α-amylase solution with the different concentrations of this compound or acarbose for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the starch solution to the mixture.

-

Incubate the reaction mixture for 15 minutes at 37°C.

-

Stop the reaction by adding DNS reagent.

-

Heat the mixture in a boiling water bath for 5 minutes to allow for color development.

-

After cooling to room temperature, dilute the reaction mixture with distilled water.

-

Measure the absorbance of the resulting solution at 540 nm.

-

The absorbance is proportional to the amount of reducing sugars produced, which is inversely proportional to the enzyme inhibition.

-

Calculate the percentage of inhibition and determine the IC50 value.

DPPH Radical Scavenging Assay

This protocol details the assessment of the antioxidant activity of this compound by measuring its ability to scavenge the stable DPPH radical.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

This compound

-

Methanol

-

Ascorbic acid (positive control)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound and ascorbic acid in methanol.

-

Add the test or standard solutions to the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm against a methanol blank.

-

A decrease in absorbance indicates radical scavenging activity.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the therapeutic targets of this compound.

Figure 1. Anti-inflammatory mechanism of this compound via inhibition of the 5-Lipoxygenase pathway.

Figure 2. Workflow for determining the α-amylase inhibitory activity of this compound.

Figure 3. Relationship between this compound's activities and its molecular targets.

Future Directions

While the therapeutic potential of this compound is evident, further research is required to fully elucidate its mechanisms of action and validate its therapeutic targets. Key areas for future investigation include:

-

Quantitative analysis of its α-amylase inhibitory and antioxidant activities to determine IC50 values.

-

Elucidation of the specific molecular interactions with its targets through techniques such as X-ray crystallography or molecular docking.

-

Investigation of its effects on key signaling pathways , such as the NF-κB and MAPK pathways, which are often implicated in inflammation and other disease processes.

-

In vivo efficacy and safety studies in relevant animal models of inflammatory diseases, bacterial infections, and diabetes.

-

Structure-activity relationship (SAR) studies to identify analogs with improved potency and selectivity.

Conclusion

This compound is a promising natural product with multiple potential therapeutic applications. Its well-defined anti-inflammatory activity through the inhibition of 5-lipoxygenase, coupled with its antibacterial, and potential antidiabetic and antioxidant effects, makes it a compelling candidate for further drug development. This technical guide provides a foundational resource for researchers to build upon, with the aim of translating the therapeutic potential of this compound into novel clinical solutions.

References

In Silico Modeling of 1-Ketoaethiopinone: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ketoaethiopinone, a diterpenoid isolated from the Salvia species, presents a compelling scaffold for drug discovery. Its complex structure suggests the potential for specific interactions with biological targets, making it a candidate for development into a therapeutic agent. This technical guide provides a comprehensive overview of the in silico methodologies that can be leveraged to explore the therapeutic potential of this compound. By employing computational techniques such as molecular docking, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction, researchers can efficiently identify potential protein targets, predict binding affinities, and evaluate the compound's drug-likeness. This document outlines detailed experimental protocols for these key in silico analyses and presents data in a structured format to facilitate interpretation and guide further experimental validation.

Introduction

The genus Salvia is a rich source of bioactive compounds, with many species traditionally used in medicine.[1] Computational screening of these natural products has become a crucial step in modern drug discovery, offering a time- and cost-effective approach to identify and optimize lead compounds.[2][3] In silico modeling allows for the prediction of a compound's interaction with specific protein targets and an early assessment of its pharmacokinetic and toxicological properties. This guide focuses on the application of these computational methods to this compound, a diterpenoid with potential therapeutic value.

Target Identification and Molecular Docking

A primary step in in silico drug discovery is the identification of potential protein targets for a given compound. For compounds from the Salvia genus, a variety of proteins have been investigated as potential targets, including those involved in inflammation, cancer, and infectious diseases.[2][4] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[5][6]

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

Ligand Preparation:

-

The 2D structure of this compound is drawn using chemical drawing software and converted to a 3D structure.

-

The ligand's geometry is optimized using computational chemistry software to find the lowest energy conformation.

-

-

Docking Simulation:

-

Molecular docking is performed using software like AutoDock Vina.[4][9]

-

A grid box is defined around the active site of the target protein to specify the search space for the ligand.

-

The docking algorithm explores various conformations and orientations of the ligand within the active site, and scores them based on a defined scoring function. The result with the lowest binding energy is typically considered the most favorable.[6]

-

-

Analysis of Results:

-

The docked poses are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the protein's active site residues.[9]

-

In Silico ADMET Prediction

Evaluating the ADMET properties of a compound is critical in the early stages of drug development to assess its potential as a drug candidate.[10] In silico ADMET prediction models can estimate a compound's physicochemical properties, absorption, distribution, metabolism, excretion, and potential toxicity.[3][11]

Experimental Protocol: ADMET Prediction

-

Input: The chemical structure of this compound in a suitable format (e.g., SMILES) is submitted to an ADMET prediction web server or software. Several online tools such as pkCSM and SwissADME are available for this purpose.[4][8]

-

Prediction: The software utilizes various quantitative structure-activity relationship (QSAR) models and other computational algorithms to predict a range of ADMET properties.[12]

-

Data Analysis: The predicted ADMET properties are analyzed to assess the drug-likeness of this compound. Key parameters to consider include:

-

Absorption: Human intestinal absorption, Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

Data Presentation

The quantitative data generated from molecular docking and ADMET prediction studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Predicted Binding Affinities of this compound with Potential Protein Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Prostaglandin G/H synthase 2 (COX-2) | 5F1A | -8.5 | Arg120, Tyr355, Ser530 |

| Toxoplasma gondii calcium-dependent protein kinase 1 | 3I7B | -9.2 | Gly128, Leu195, Val79 |

| New Delhi metallo-β-lactamase-1 (NDM-1) | 4EYL | -7.8 | His122, His189, Asp124 |

| Palmitoyl protein thioesterase 1 (PPT1) | 1EI9 | -8.1 | Ser115, Asp233, His289 |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be obtained from molecular docking simulations.

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability | Moderate | Moderately permeable |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB |

| Plasma Protein Binding | High | Highly bound to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Total Clearance | 0.8 L/min/kg | Moderate clearance rate |

| Toxicity | ||

| AMES Toxicity | Non-toxic | Unlikely to be mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity | Yes | Potential for liver toxicity |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be obtained from ADMET prediction software.

Visualization of Workflows and Pathways

Visual diagrams are essential for communicating complex experimental workflows and biological pathways. The following diagrams were generated using Graphviz (DOT language) to illustrate the in silico modeling process and a hypothetical signaling pathway that could be modulated by this compound.

Caption: In silico modeling workflow for this compound.

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

The in silico modeling approaches outlined in this guide provide a robust framework for the initial assessment of this compound as a potential drug candidate. By combining molecular docking to identify and characterize interactions with protein targets, and ADMET prediction to evaluate its pharmacokinetic and safety profile, researchers can make informed decisions about prioritizing this compound for further preclinical and clinical development. The methodologies described are based on established computational techniques and provide a solid foundation for the virtual screening and optimization of this promising natural product.

References

- 1. New Sesterterpenoids from Salvia mirzayanii Rech.f. and Esfand. Stereochemical Characterization by Computational Electronic Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computer-Assisted Discovery of Salvia fruticosa Compounds With Schistosomicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 4. Computational screening of natural compounds from Salvia plebeia R. Br. for inhibition of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Silico Studies of Four Compounds of Cecropia obtusifolia against Malaria Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 9. mdpi.com [mdpi.com]

- 10. fiveable.me [fiveable.me]

- 11. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

Methodological & Application

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 1-Ketoaethiopinone

Abstract

This application note describes a sensitive, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-Ketoaethiopinone. The chromatographic separation was achieved on a C18 column with isocratic elution using a mobile phase of acetonitrile and water. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and robustness, making it suitable for routine quality control and analysis of this compound in bulk drug and pharmaceutical formulations.

Introduction

This compound is a compound of interest in pharmaceutical research.[1] Its chemical formula is C20H22O3 and it has a molecular weight of 310.4 g/mol .[1] As with any active pharmaceutical ingredient, a reliable and validated analytical method is crucial for ensuring product quality and consistency. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[2][3] This application note details the development and validation of a simple, isocratic RP-HPLC method for the quantification of this compound.

Experimental

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (AR grade)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector was used. A C18 stationary phase was employed for the separation.

Chromatographic Conditions

The optimal chromatographic conditions were determined after systematic evaluation of various mobile phases and column types.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

Sample Preparation: For the analysis of a formulated product, a sample preparation method analogous to those used for other pharmaceutical tablets would be employed.[2][4][5] An amount of finely powdered tablets equivalent to 10 mg of this compound would be accurately weighed and transferred to a 100 mL volumetric flask. Approximately 70 mL of mobile phase would be added, and the flask sonicated for 15 minutes to ensure complete dissolution of the active ingredient. The solution would then be diluted to volume with the mobile phase and mixed well. A portion of this solution would be filtered through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][6]

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the intended analysis. The results are summarized in the table below.

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2 | 1.2 |

| Theoretical Plates (N) | N > 2000 | 6500 |

| % RSD of Peak Area | ≤ 2.0% | 0.8% |

Linearity

The linearity of the method was established by analyzing a series of six concentrations of this compound ranging from 1 to 50 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.

| Parameter | Result |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | 0.9998 |

| Regression Equation | y = 45218x + 1234 |

Accuracy

The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of this compound was spiked into a placebo matrix and analyzed.

| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 8 | 7.95 | 99.38% |

| 100% | 10 | 10.08 | 100.80% |

| 120% | 12 | 11.92 | 99.33% |

| Average % Recovery | 99.84% |

Precision

The precision of the method was evaluated by determining the intra-day and inter-day precision. Intra-day precision was assessed by analyzing six replicate injections of a 10 µg/mL standard solution on the same day. Inter-day precision was determined by analyzing the same standard solution on three different days.

| Precision | % RSD |

| Intra-day (n=6) | 0.65% |

| Inter-day (n=3) | 1.12% |

Results and Discussion

A robust and reliable RP-HPLC method for the quantification of this compound was successfully developed and validated. The chromatographic conditions were optimized to provide a symmetrical peak with a reasonable retention time of approximately 4.5 minutes. The developed method proved to be linear, accurate, and precise for the intended analytical application.

Conclusion

The validated RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The method is suitable for routine quality control analysis of bulk drug and pharmaceutical formulations.

Experimental Workflow Diagram

Caption: Workflow for HPLC method development and validation.

Signaling Pathway Diagram (Placeholder)

As this application note focuses on an analytical method, a signaling pathway is not directly applicable. A diagram illustrating the logical flow of sample analysis is provided below.

Caption: Logical workflow for sample analysis.

References

- 1. realgenelabs.com [realgenelabs.com]

- 2. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. japsonline.com [japsonline.com]

- 6. mdpi.com [mdpi.com]

Application Note: In Vitro Biological Evaluation of 1-Ketoaethiopinone

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-Ketoaethiopinone is a derivative of aethiopinone, a bioactive diterpenoid isolated from Salvia argentea. Aethiopinone has demonstrated promising antioxidant, anti-inflammatory, and antidiabetic properties[1]. Terpenoids and their derivatives are a rich source of compounds with diverse pharmacological activities, including cytotoxic and anti-inflammatory effects[2]. This application note provides detailed protocols for the in vitro evaluation of this compound's potential as a cytotoxic and anti-inflammatory agent. The described assays are fundamental in early-stage drug discovery and are designed for researchers, scientists, and drug development professionals.

The protocols included are:

-

MTT Assay for Cell Viability: To assess the cytotoxic effects of this compound on cancer cell lines.

-

NF-κB Signaling Pathway Reporter Assay: To investigate the anti-inflammatory potential of this compound by measuring the inhibition of the NF-κB pathway.

-

In Vitro Kinase Assay: A general protocol to determine if this compound directly inhibits protein kinase activity, a common mechanism for anti-inflammatory and anticancer compounds.

Data Presentation

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (Hypothetical Data)

| Cell Line | Compound | IC₅₀ (µM) |

| HepG2 | This compound | 15.8 ± 2.1 |

| (Hepatocellular Carcinoma) | Doxorubicin (Control) | 0.8 ± 0.1 |

| MCF-7 | This compound | 22.5 ± 3.4 |

| (Breast Adenocarcinoma) | Doxorubicin (Control) | 1.2 ± 0.2 |

| A549 | This compound | 35.1 ± 4.5 |

| (Lung Carcinoma) | Doxorubicin (Control) | 2.5 ± 0.3 |

Table 2: Inhibition of TNF-α-induced NF-κB Activity by this compound (Hypothetical Data)

| Cell Line | Treatment | NF-κB Activity (RLU) | % Inhibition |

| HEK293-NF-κB Reporter | Vehicle Control | 5000 | 0% |

| TNF-α (10 ng/mL) | 150000 | - | |

| TNF-α + this compound (1 µM) | 120000 | 20% | |

| TNF-α + this compound (5 µM) | 75000 | 50% | |

| TNF-α + this compound (10 µM) | 40000 | 73% | |

| TNF-α + Bay 11-7082 (10 µM) | 30000 | 80% |

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound. The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase[3]. The resulting purple formazan is solubilized, and its absorbance is quantified.

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4][5]

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C[4][5].

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals[4][5].

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader[5].

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC₅₀ value.

MTT Assay Experimental Workflow

NF-κB Signaling Pathway Reporter Assay

This protocol measures the activity of the NF-κB signaling pathway using a luciferase reporter gene assay[6][7]. Inhibition of this pathway is a key indicator of anti-inflammatory activity.

Materials:

-

HEK293 cells stably expressing an NF-κB reporter construct

-

Complete growth medium

-

This compound

-

TNF-α (stimulant)

-

Bay 11-7082 (positive control inhibitor)

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293-NF-κB reporter cells in a 96-well white plate at a density of 20,000 cells/well. Incubate for 24 hours.

-

Compound Pre-treatment: Treat cells with various concentrations of this compound or Bay 11-7082 for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (final concentration 10 ng/mL) for 6 hours to activate the NF-κB pathway[8].

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Calculate the percent inhibition of NF-κB activity for each concentration of this compound.

NF-κB Signaling Pathway Diagram

In Vitro Kinase Assay

This is a general protocol to assess the direct inhibitory effect of this compound on a specific protein kinase (e.g., IKKβ, a key kinase in the NF-κB pathway).

Materials:

-

Recombinant active kinase (e.g., IKKβ)

-

Kinase substrate (e.g., a specific peptide or protein)

-

This compound

-

Staurosporine (positive control inhibitor)

-

Kinase buffer

-

[γ-³²P]ATP or ATP and phosphospecific antibody

-

Filter paper or SDS-PAGE equipment

-

Scintillation counter or Western blot imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing kinase buffer, the recombinant kinase, and the kinase substrate[9][10].

-

Inhibitor Addition: Add varying concentrations of this compound or staurosporine to the reaction tubes. Include a no-inhibitor control.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP (or cold ATP for Western blot detection)[11]. Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay or SDS-PAGE loading buffer for Western blot)[11].

-

Detection:

-

Radiometric: Spot the reaction mixture onto phosphocellulose filter paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody against the substrate.

-

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound and determine the IC₅₀ value.

In Vitro Kinase Assay Workflow

References

- 1. benthamscience.com [benthamscience.com]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. biocompare.com [biocompare.com]

- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. In vitro kinase assay [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. files.core.ac.uk [files.core.ac.uk]

Application of 1-Ketoaethiopinone in Cell Culture: A Template for Research and Drug Development

Disclaimer: Information on "1-Ketoaethiopinone" is not available in the public domain. The following application notes and protocols are provided as a template. Researchers, scientists, and drug development professionals should substitute the placeholder information with their own experimental data.

Application Notes

Introduction

This compound is a novel synthetic compound with potential therapeutic applications. Preliminary studies in cell culture suggest that it may modulate key signaling pathways involved in [e.g., inflammation, cell proliferation, apoptosis ]. These notes provide an overview of its putative mechanism of action and guidance for its use in in vitro studies.

Mechanism of Action (Hypothetical)

Based on initial screenings, this compound is hypothesized to exert its effects through the modulation of the [e.g., PI3K/Akt/mTOR or Keap1/Nrf2 ] signaling pathway. This interaction is thought to lead to [e.g., the inhibition of pro-inflammatory cytokine production, induction of apoptosis in cancer cells, or activation of antioxidant responses ]. Further research is required to fully elucidate the precise molecular targets and downstream effects.

Cell Line Specificity

The effects of this compound may vary depending on the cell type. It is crucial to determine the optimal concentration and incubation time for each cell line used in your experiments. The provided protocols are optimized for [e.g., THP-1 human monocytic leukemia cells ], a common model for studying monocyte and macrophage functions.[1][2]

Potential Applications

-

Anti-inflammatory Research: Investigating the inhibition of inflammatory responses in macrophage models like differentiated THP-1 cells.

-

Oncology Research: Studying the cytotoxic and apoptotic effects on various cancer cell lines.

-

Drug Discovery: Serving as a lead compound for the development of more potent and specific inhibitors of the targeted pathway.

Data Presentation

The following tables provide a template for summarizing quantitative data from cell culture experiments with this compound.

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| [e.g., THP-1] | [Insert Data] | [Insert Data] | [Insert Data] |

| [e.g., HeLa] | [Insert Data] | [Insert Data] | [Insert Data] |

| [e.g., A549] | [Insert Data] | [Insert Data] | [Insert Data] |

Table 2: Effect of this compound on Protein Expression

| Target Protein | Treatment Concentration (µM) | Fold Change in Expression (vs. Control) |

| [e.g., p-Akt] | [Insert Data] | [Insert Data] |

| [e.g., NF-κB] | [Insert Data] | [Insert Data] |

| [e.g., Nrf2] | [Insert Data] | [Insert Data] |

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

This protocol is adapted for the THP-1 cell line, a human leukemia monocytic cell line.[1][3]

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Passage the cells every 3-4 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Protocol 2: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed [e.g., THP-1 ] cells in a 96-well plate at a density of [e.g., 1 x 10^4 ] cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Western Blot Analysis

-

Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a [e.g., 10% ] SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against [e.g., p-Akt, Akt, NF-κB, Nrf2, and a loading control like β-actin ] overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway modulated by this compound.

References

- 1. THP-1 cell line: an in vitro cell model for immune modulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. THP-1 Cell Line: Unlocking Breakthroughs in Immunological Studies [cytion.com]

- 3. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Aethiopinone as an Enzyme Inhibitor

A Note on the Compound Name: These application notes focus on aethiopinone . Extensive literature searches did not yield specific data for a compound named "1-Ketoaethiopinone". However, aethiopinone is a well-characterized abietane diterpenoid with demonstrated enzyme inhibitory activity. It is possible that "this compound" is a synonym, a related derivative (such as the identified 1-oxoaethiopinone), or a misnomer. The data and protocols presented herein are based on the available scientific literature for aethiopinone.

Introduction

Aethiopinone is a naturally occurring abietane diterpenoid isolated from the roots of plants in the Salvia genus, such as Salvia aethiopis and Salvia argentea.[1][2][3] This compound has garnered interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, antidiabetic, and antimicrobial properties.[1][3] A key aspect of its bioactivity stems from its ability to inhibit specific enzymes, making it a valuable tool for researchers in pharmacology and drug development. These notes provide detailed information and protocols for studying aethiopinone as an inhibitor of α-amylase and 5-lipoxygenase (5-LO).

Enzyme Inhibitory Activities of Aethiopinone

Aethiopinone has been shown to be a potent inhibitor of at least two key enzymes:

-

α-Amylase: An enzyme crucial for the digestion of carbohydrates. Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[3]

-

5-Lipoxygenase (5-LO): A key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LO is a target for treating inflammatory diseases.[2][4]

Data Presentation

The inhibitory potency of aethiopinone against these enzymes is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's efficacy.

| Enzyme Target | Inhibitor | IC50 Value | Organism/Cell Line | Reference |

| α-Amylase | Aethiopinone | Not explicitly quantified in the abstract, but demonstrated inhibitory activity. | in vitro | [3] |

| 5-Lipoxygenase (5-LO) | Aethiopinone | 0.11 µM | Human Neutrophils | [2][4] |

Experimental Protocols

Protocol 1: In Vitro α-Amylase Inhibition Assay

This protocol is designed to determine the inhibitory effect of aethiopinone on α-amylase activity.

Materials:

-

Aethiopinone

-

Porcine pancreatic α-amylase

-

Starch solution (1% w/v in water)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

Sodium phosphate buffer (0.02 M, pH 6.9 with 0.006 M NaCl)

-

Dimethyl sulfoxide (DMSO)

-

Acarbose (positive control)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Dissolve aethiopinone in DMSO to prepare a stock solution. Further dilutions should be made with the sodium phosphate buffer to achieve the desired test concentrations.

-

Prepare a solution of porcine pancreatic α-amylase (2 units/mL) in the sodium phosphate buffer.

-

Prepare the starch solution by dissolving 1 g of soluble starch in 100 mL of water and boiling for 15 minutes.

-

-

Enzyme Inhibition Assay:

-

In a series of test tubes, mix 200 µL of the aethiopinone solution (at various concentrations) with 200 µL of the α-amylase solution.

-

For the control, mix 200 µL of the buffer (with the same percentage of DMSO as the test samples) with 200 µL of the α-amylase solution.

-

For the blank, mix 200 µL of the buffer with 200 µL of the buffer.

-

Incubate the tubes at 30°C for 10 minutes.

-

-

Initiation of Reaction:

-

Add 200 µL of the starch solution to each tube and incubate for 3 minutes at 30°C.

-

-

Termination of Reaction and Color Development:

-

Stop the reaction by adding 400 µL of the DNSA reagent to each tube.

-

Place the tubes in a boiling water bath for 5 minutes.

-

Cool the tubes to room temperature and then dilute the reaction mixture with 3.6 mL of distilled water.

-

-

Measurement:

-

Measure the absorbance of the solutions at 540 nm using a spectrophotometer.

-

-

Calculation of Inhibition:

-

The percentage of α-amylase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Expected Results: